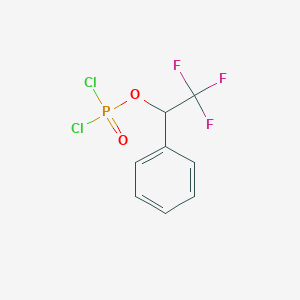
2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of trifluoromethyl and phenyl groups attached to a phosphorodichloridate moiety, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate typically involves the reaction of 2,2,2-trifluoro-1-phenylethanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent quality and yield of the product. The compound is then purified using techniques such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,2-trifluoro-1-phenylethanol and phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield a trifluoroethylamine derivative, while reaction with an alcohol may produce a trifluoroethyl ester.
Scientific Research Applications
2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly those involving fluorinated compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the phosphorus center. This allows for efficient and selective reactions with various nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanol: A precursor in the synthesis of 2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate.
2,2,2-Trifluoro-1-phenylethylamine: Another fluorinated compound with similar reactivity and applications.
2,2,2-Trifluoro-1-phenylethyl tosylate: A related compound used in similar substitution reactions.
Uniqueness
This compound is unique due to its combination of trifluoromethyl and phosphorodichloridate groups, which confer distinct reactivity and stability. This makes it a valuable reagent in various chemical processes, particularly those requiring high selectivity and efficiency.
Properties
CAS No. |
60988-78-5 |
|---|---|
Molecular Formula |
C8H6Cl2F3O2P |
Molecular Weight |
293.00 g/mol |
IUPAC Name |
(1-dichlorophosphoryloxy-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H6Cl2F3O2P/c9-16(10,14)15-7(8(11,12)13)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
ZIWAZVOPCMASOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


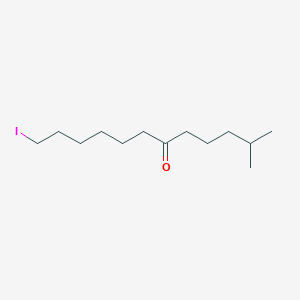
![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
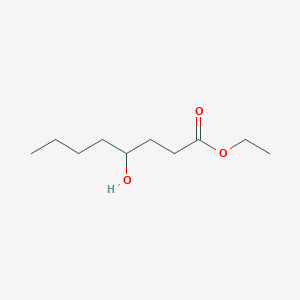

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
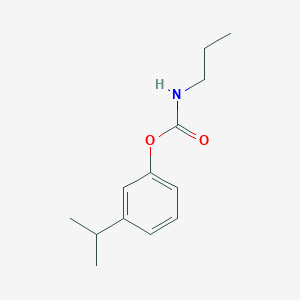
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
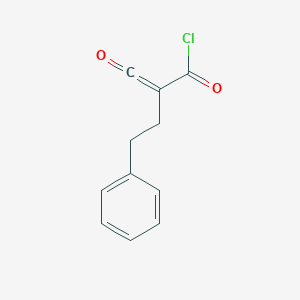
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

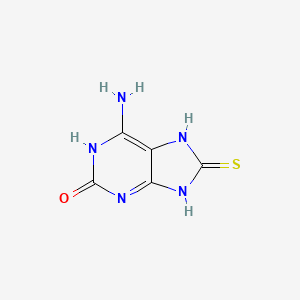
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)


